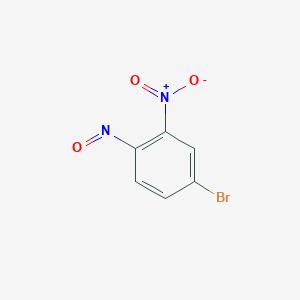

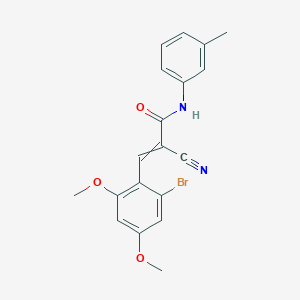

4-Bromo-2-nitro-1-nitrosobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-nitro-1-nitrosobenzene is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of nitrobenzenes has been studied extensively. One method involves the oxidative nucleophilic alkoxylation of nitrobenzenes2. Another method involves the nitration of bromobenzene3. However, the specific synthesis process for 4-Bromo-2-nitro-1-nitrosobenzene is not readily available in the literature.Molecular Structure Analysis

The molecular structure of nitrobenzenes can be found in various sources456. However, the specific molecular structure of 4-Bromo-2-nitro-1-nitrosobenzene is not readily available in the literature.

Chemical Reactions Analysis

Nitrobenzenes are known to undergo various chemical reactions7. However, the specific chemical reactions involving 4-Bromo-2-nitro-1-nitrosobenzene are not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of nitrobenzenes can be found in various sources571. However, the specific physical and chemical properties of 4-Bromo-2-nitro-1-nitrosobenzene are not readily available in the literature.

Wissenschaftliche Forschungsanwendungen

Application 1: Computational Thermochemistry

- Scientific Field : Computational Chemistry .

- Summary of Application : 4-Bromo-2-nitro-1-nitrosobenzene is used in the study of C-nitroso compounds (CNC). The molecular structure and thermodynamic stability of CNC have been studied using high-level, composite, ab initio method (G4MP2) via the series of appropriate homodesmotic, dimerization reactions .

- Methods of Application : The total electronic energy for each molecule was computed using the composite G4MP2 method . The method includes full geometry optimization at the B3LYP/6-31G (2df,p) level followed by the single-point CCSD (T)/6-31G (d)-type calculations .

- Results or Outcomes : The calculated reaction enthalpies and Gibbs free energies allowed researchers to estimate relative stability of dinitroso moiety and the role of substituents in thermodynamic stabilization of dinitroso group versus its monomeric precursor .

Application 2: Synthesis of 1-Bromo-4-nitrobenzene

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromo-2-nitro-1-nitrosobenzene is used in the nitration of bromobenzene. The nitronium ion produced from the reaction of nitric acid with sulfuric acid reacts with bromobenzene primarily at the ortho and para positions to form two products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene .

- Methods of Application : The nitronium ion is produced from the reaction of nitric acid with sulfuric acid. The nitronium ion then reacts with bromobenzene primarily at the ortho and para positions .

- Results or Outcomes : The para product, 1-bromo-4-nitrobenzene, has a melting point of 127ºC. The ortho product has a melting point of 43ºC .

Safety And Hazards

Zukünftige Richtungen

The future directions of research on nitrobenzenes could involve further exploration of their synthesis, chemical reactions, and applications. However, specific future directions for 4-Bromo-2-nitro-1-nitrosobenzene are not readily available in the literature.

Eigenschaften

IUPAC Name |

4-bromo-2-nitro-1-nitrosobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKGTGAXPBHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-nitrosobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)